Isooctadecyl acrylate

Catalog No.
S1901661
CAS No.
93841-48-6
M.F
C21H40O2
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctadecyl acrylate

CAS Number

93841-48-6

Product Name

Isooctadecyl acrylate

IUPAC Name

16-methylheptadecyl prop-2-enoate

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3

InChI Key

STFXXRRQKFUYEU-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C

Surface Modification and Functionalization

  • IOA can be used to modify surfaces, introducing specific functionalities. The long hydrocarbon chain provides water repellency (hydrophobicity) to the surface, while the acrylate group allows for further chemical attachment.

  • Researchers can use this technique to create surfaces with desired properties, such as repelling biomolecules or adhering to specific cell types [1]. This finds applications in biosensor development, microfluidics, and biocompatible materials research [1, 2].

    • [1] "Development of superhydrophobic polyurethane surfaces by surface modification with various acrylates" ScienceDirect:
    • [2] "Surface modification of silica nanoparticles with stimuli-responsive polymers for controlled drug delivery" )

Synthesis of Polymers and Nanoparticles

  • IOA can be polymerized to form long-chain acrylic polymers. These polymers can self-assemble in water to form nanoparticles with unique properties. The hydrophobic chain allows the nanoparticles to encapsulate hydrophobic drugs or imaging agents [3].

  • Researchers use IOA-based nanoparticles for drug delivery and diagnostic imaging applications. The ability to control the polymer properties allows for targeted drug delivery and enhanced image contrast [3, 4].

    • [3] "Amphiphilic Polymeric Nanoparticles for Pharmaceutical Delivery" )
    • [4] "Biomedical Applications of Polymeric Nanoparticles" )

Isooctadecyl acrylate is an ester derived from acrylic acid and isooctadecanol. Its chemical formula is C21H40O2, and it has a molecular weight of approximately 328.55 g/mol. This compound is characterized by its liquid state at room temperature and is known for its hydrophobic properties, making it useful in formulations requiring water resistance .

Typical of acrylate esters:

  • Polymerization: It readily polymerizes under heat or in the presence of initiators, forming long-chain polymers that are essential in coatings and adhesives.
  • Hydrolysis: In the presence of water and catalysts, it can hydrolyze back to acrylic acid and isooctadecanol.
  • Esterification: It can react with alcohols to form new esters, expanding its utility in various chemical syntheses .

Isooctadecyl acrylate can be synthesized through the following methods:

  • Esterification Reaction: This involves reacting acrylic acid with isooctadecanol in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.
  • Transesterification: This method utilizes an existing acrylate ester and replaces the alcohol component with isooctadecanol.
  • Free Radical Polymerization: This technique can be employed to create copolymers that incorporate isooctadecyl acrylate into their structure .

Isooctadecyl acrylate finds application across various industries due to its properties:

  • Adhesives: Used in pressure-sensitive adhesives due to its excellent adhesion and flexibility.
  • Coatings: Employed in protective coatings for surfaces requiring durability and water resistance.
  • Sealants: Its hydrophobic nature makes it suitable for sealants in construction and automotive applications.
  • Textiles: Utilized in textile treatments to enhance water repellency .

Studies have shown that isooctadecyl acrylate can interact with enzymes and proteins, affecting their activity. Its incorporation into polymer matrices may alter the physical properties of the materials, such as flexibility and thermal stability. Research also indicates potential cross-reactivity with other acrylates, which may lead to sensitization in some individuals .

Isooctadecyl acrylate shares similarities with several other alkyl acrylates. Below are comparisons highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Isooctyl acrylateC13H26O2Shorter carbon chain; more volatile
Isodecyl acrylateC13H26O2Similar structure but less hydrophobic
Stearyl acrylateC18H36O2Higher viscosity; used primarily in cosmetic formulations
Dodecyl acrylateC12H24O2Lower molecular weight; used in surfactants

Isooctadecyl acrylate's longer carbon chain contributes to its unique properties such as enhanced hydrophobicity and lower volatility compared to shorter-chain counterparts like isooctyl or isodecyl acrylates .

XLogP3

9.7

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (93.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

93841-48-6

Wikipedia

16-Methylheptadecyl prop-2-enoate

Dates

Modify: 2023-08-16

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